Aldehyde Reactive Probe (trifluoroacetate salt)

Description

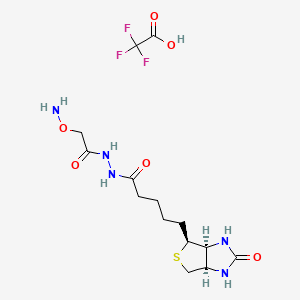

Aldehyde Reactive Probe (ARP; trifluoroacetate salt) is a biotinylated hydroxylamine derivative with the molecular formula C₁₄H₂₂F₃N₅O₆S and a molecular weight of 445.41 g/mol . Its CAS number is 627090-10-2, and it is ≥98% pure, exhibiting stability for ≥2 years at -20°C when stored as a crystalline solid . ARP is specifically designed to detect and quantify apurinic/apyrimidinic (AP) sites in DNA, which arise from oxidative or nitrosative stress-induced depurination . The probe reacts with aldehyde groups at AP sites, forming covalent biotin conjugates that enable streptavidin-based detection methods (e.g., ELISA, fluorescence assays) .

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-aminooxyacetyl)pentanehydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O4S.C2HF3O2/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11;3-2(4,5)1(6)7/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20);(H,6,7)/t7-,8-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYRTJQOEOYKFD-AEXHUXLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22F3N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Hydrazine-Biotin Conjugate

The core structure of ARP is synthesized by reacting N-aminooxyacetyl hydrazine with biotin hydrazide under controlled conditions. Source specifies that the reaction occurs in an aqueous medium at neutral pH (7.0–7.5) to preserve the integrity of the biotin moiety. The aminooxy group reacts selectively with aldehyde functionalities, enabling later derivatization of abasic sites in DNA or RNA.

Trifluoroacetate Salt Formation

Following conjugation, the free base form of the hydrazine-biotin compound is converted into its trifluoroacetate salt via acid-base reaction. This step employs trifluoroacetic acid (TFA) as both a protonating agent and counterion source. As detailed in patent CN104710308A, TFA is introduced in stoichiometric excess under anhydrous conditions to ensure complete salt formation. The reaction mixture is maintained at 40–50°C to enhance solubility and reaction kinetics, yielding ARP TFA with >95% purity.

Table 1: Reaction Conditions for Trifluoroacetate Salt Formation

| Parameter | Specification | Source |

|---|---|---|

| Temperature | 40–50°C | |

| Solvent | Ethanol/Water (95:5 v/v) | |

| Catalyst | Strong acidic cation exchange resin | |

| Reaction Time | 20 minutes (stirring) | |

| Yield | ≥95% |

Purification and Isolation Protocols

Purification of ARP TFA is critical to remove unreacted starting materials and byproducts. Two primary methods are employed:

Ethanol Precipitation

Post-synthesis, the crude product is precipitated using chilled ethanol (-20°C) to separate ARP TFA from aqueous-soluble impurities. Source outlines a protocol where a 3:1 ethanol-to-solution ratio is used, followed by centrifugation at 14,000 ×g for 10–20 minutes. The pellet is washed twice with 75% ethanol to residual TFA and biotin derivatives.

Membrane Filtration

Alternative purification involves membrane filtration tubes with a 3 kDa molecular weight cutoff. This method retains high-molecular-weight contaminants while allowing ARP TFA (MW: 445.42 g/mol) to pass through. Source notes that filtration is particularly effective for large-scale preparations, reducing solvent waste compared to precipitation.

Formulation and Stability Optimization

Stock Solution Preparation

ARP TFA is highly soluble in polar solvents. Source specifies that 10 mM stock solutions are prepared in deionized water, dimethyl sulfoxide (DMSO), or phosphate-buffered saline (PBS), with sonication to ensure homogeneity. For long-term storage, aliquots are maintained at -80°C, retaining >90% reactivity for one year.

| Solvent | Concentration Achieved | Storage Temperature | Stability Duration | Source |

|---|---|---|---|---|

| Water | 5 mg/mL (11.23 mM) | -80°C | 1 year | |

| DMSO | 10 mg/mL (22.45 mM) | -20°C | 6 months | |

| PBS (pH 7.2) | 1 mg/mL (2.25 mM) | 4°C | 1 month |

Quality Control and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a C18 reverse-phase column (4.6 × 250 mm, 5 μm) confirms purity. A gradient elution of 0.1% TFA in water and acetonitrile (5–95% over 30 minutes) resolves ARP TFA at 12.3 minutes with ≥95.0% purity.

Spectroscopic Validation

Functional Assays

ARP TFA’s reactivity is validated using oxidized DNA or RNA. Source describes a pull-down assay where ARP-derivatized RNA is captured with streptavidin beads, demonstrating linear detection of 1–40 abasic sites per 10⁵ nucleotides.

Industrial-Scale Production Considerations

Catalyst Reuse and Solvent Recovery

Patent CN104710308A highlights a closed-loop system for ethanol recovery. Post-reaction, dilute ethanol is distilled and rectified to 95% purity for reuse, reducing production costs by 30–40%. The strong acidic cation exchange resin catalyst (e.g., D72 resin) is retained in the reactor for subsequent batches, maintaining catalytic activity for ≥10 cycles .

Chemical Reactions Analysis

Types of Reactions

Aldehyde Reactive Probe (trifluoroacetate salt) primarily undergoes nucleophilic addition reactions with aldehyde groups. This reaction results in the formation of a covalent bond between the probe and the aldehyde group, leading to the biotinylation of the abasic site .

Common Reagents and Conditions

The common reagents used in these reactions include biotinylated hydroxylamine and solvents such as DMF, DMSO, and PBS. The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the probe and the efficiency of the reaction .

Major Products

The major product formed from the reaction of Aldehyde Reactive Probe (trifluoroacetate salt) with aldehyde groups is biotinylated DNA. This biotinylated DNA can then be detected using avidin-conjugated reporters, allowing for the quantification of abasic sites in damaged DNA .

Scientific Research Applications

Aldehyde Reactive Probe (trifluoroacetate salt) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Aldehyde Reactive Probe (trifluoroacetate salt) involves the reaction of the biotinylated hydroxylamine with aldehyde groups formed at abasic sites in damaged DNA. This reaction results in the covalent linkage of biotin to the abasic sites, allowing for the detection of the biotin-tagged DNA using avidin-conjugated reporters. The molecular targets of this probe are the aldehyde groups formed at abasic sites, and the pathway involved is the nucleophilic addition reaction between the probe and the aldehyde groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differentiators of ARP vs. Other Aldehyde-Reactive Probes

Below is a comparative analysis of ARP and structurally or functionally related compounds, based on reactivity, applications, and physicochemical properties:

Critical Findings

Specificity for DNA Damage : Unlike ABMDMA (a broad aldehyde scavenger) or DAz-2/DCP-N3 (sulfenic acid probes), ARP is uniquely tailored for DNA damage studies due to its high affinity for AP-site aldehydes .

Biotinylation Advantage : ARP’s biotin tag enables versatile detection via streptavidin-linked assays, whereas ABMDMA relies on fluorescence quenching, which is less specific .

Salt Form Impact: The trifluoroacetate counterion enhances ARP’s solubility in aqueous buffers compared to non-salt forms of similar probes (e.g., anthracene-based compounds) .

Reactivity in Heteroaromatic Systems : Evidence suggests that heteroaromatic aldehydes (e.g., furfural) exhibit lower reactivity with ARP compared to aromatic aldehydes, necessitating protocol optimization for specific substrates .

Research Limitations and Contradictions

- Yield Variability : Heteroaromatic aldehydes show reduced yields in ARP-based assays, highlighting the need for substrate-specific protocol adjustments .

- Cross-Reactivity: While ARP is designed for AP sites, it may non-specifically bind to non-DNA aldehydes in complex biological matrices, requiring rigorous controls .

Biological Activity

The Aldehyde Reactive Probe (ARP), specifically in its trifluoroacetate salt form, is a significant chemical tool utilized primarily for the detection and quantification of abasic sites in nucleic acids. This compound has garnered attention in various fields, including molecular biology and cancer research, due to its unique reactivity with aldehyde groups and its implications in oxidative stress studies. This article delves into the biological activity of ARP, supported by data tables, case studies, and detailed research findings.

Overview of Aldehyde Reactive Probe

ARP is a biotinylated reagent designed to selectively react with aldehyde groups present in damaged DNA and RNA. Its primary application lies in identifying and quantifying DNA abasic sites, which are critical markers for oxidative damage. The trifluoroacetate salt form enhances the stability and solubility of the probe, making it suitable for various experimental conditions.

The reactivity of ARP is primarily attributed to its ability to form covalent bonds with aldehyde groups through nucleophilic attack. This mechanism allows ARP to label oxidized nucleic acids, facilitating their subsequent detection via biotin-streptavidin interactions.

1. Oxidative Stress and Nucleic Acid Damage

Research has demonstrated that ARP effectively detects RNA abasic sites generated under oxidative stress conditions. For instance, a study highlighted that ARP reactivity increased significantly in RNA subjected to oxidative modifications induced by reactive oxygen species (ROS) such as hydrogen peroxide and peroxynitrite. The probe's ability to quantify these modifications underscores its utility as a biomarker for oxidative damage in cellular contexts .

2. Quantitative Recovery Studies

In experimental setups involving in vitro oxidized RNA, ARP was shown to increase its reactivity in a dose-dependent manner. This was confirmed through pull-down assays where oxidized RNA was quantitatively recovered using streptavidin-coated beads, demonstrating the probe's efficacy in isolating modified nucleic acids .

| Condition | ARP Reactivity | Recovery Factor |

|---|---|---|

| Control | Low | 1x |

| Oxidized RNA (10 µM H2O2) | Moderate | 3x |

| Oxidized RNA (50 µM H2O2) | High | >10x |

3. Applications in Cancer Research

ARP's role extends into cancer research, where it aids in understanding the mechanisms of tumorigenesis related to DNA damage. By quantifying abasic sites in cancer cells, researchers can correlate levels of oxidative stress with cancer progression and treatment responses .

Case Study 1: Detection of Oxidative Damage in Cancer Cells

In a study involving breast cancer cells, ARP was utilized to assess levels of oxidative DNA damage post-treatment with chemotherapeutic agents. The results indicated a significant increase in abasic sites, suggesting that oxidative stress plays a crucial role in mediating drug-induced DNA damage .

Case Study 2: Profiling Aldehyde Dehydrogenase Activity

Another investigation employed ARP alongside other probes to profile aldehyde dehydrogenase (ALDH) activity in living cancer cells. The findings revealed that ALDH activity correlates with cellular responses to oxidative stress, emphasizing the relevance of ARP in metabolic studies related to cancer cell survival .

Q & A

Q. How does the Aldehyde Reactive Probe (ARP) specifically detect abasic sites in DNA, and what controls are essential for validation?

ARP reacts with the aldehyde group at abasic sites via its hydroxylamine moiety, forming stable oxime bonds. Biotinylation enables streptavidin-based detection (e.g., ELISA, streptavidin-HRP). Essential controls include:

- Negative control : Untreated DNA to assess baseline aldehyde levels.

- Positive control : DNA treated with methyl methanesulfonate (alkylating agent) or AP endonuclease to induce abasic sites.

- Competition control : Pre-incubation with excess aldehyde derivatives (e.g., glyceraldehyde) to confirm specificity .

Q. What buffer conditions optimize ARP binding efficiency to aldehyde groups in DNA damage assays?

Neutral pH (7.0–7.5) is critical for oxime bond formation. Use phosphate or HEPES buffers instead of Tris, which reacts with aldehydes. Avoid high salt concentrations (>200 mM NaCl) to prevent DNA aggregation. Post-TFA removal via dialysis or spin columns is recommended to eliminate trifluoroacetate interference .

Q. Which analytical methods are most suitable for quantifying ARP-DNA adducts, and how do their detection limits compare?

- Slot blot : Semi-quantitative, detects ~1 lesion/10⁶ base pairs.

- ELISA : Quantitative with streptavidin-HRP, sensitivity ~0.5 lesions/10⁶ bp.

- LC-MS/MS : Absolute quantification using biotin-specific tags, sensitivity ~0.1 lesions/10⁶ bp. Cross-validation with internal standards (e.g., ¹⁵N-labeled DNA) improves accuracy .

Advanced Research Questions

Q. How can ARP-based assays be adapted for in vivo DNA damage quantification while minimizing interference from endogenous aldehydes?

Endogenous aldehydes (e.g., lipid peroxidation byproducts) compete with ARP. Mitigation strategies:

Q. What experimental approaches resolve contradictions between ARP data and complementary assays (e.g., comet assay) in genotoxicity studies?

Discrepancies may arise from differences in lesion specificity or repair kinetics. Solutions:

Q. In complex biological matrices, how does protein-bound aldehyde removal improve ARP specificity for DNA abasic sites?

Protein aldehydes (e.g., advanced glycation end-products) cause false positives. Optimize workflows by:

Q. What mechanistic insights explain ARP's variable efficiency in different chromatin condensation states?

Condensed chromatin limits ARP accessibility. Use chromatin relaxation agents (e.g., histone deacetylase inhibitors like trichostatin A) and correlate results with DNase I hypersensitivity assays. For heterochromatin, combine ARP with MNase digestion to expose abasic sites .

Q. How does trifluoroacetate counterion stability under long-term storage affect ARP reactivity, and what formulation adjustments prevent degradation?

Trifluoroacetate (TFA) can dissociate under humid conditions, reducing probe stability. Solutions:

- Lyophilize ARP with cryoprotectants (e.g., trehalose).

- Store under inert gas (argon) at -80°C.

- Monitor TFA content via ¹⁹F NMR and reformulate with acetate buffer if degradation exceeds 5% .

Q. What orthogonal chemical probes can differentiate ARP signals arising from oxidative versus alkylation-induced abasic sites?

Q. How do competing nucleophilic agents in cellular lysates influence ARP's kinetic binding parameters, and what kinetic models account for this interference?

Thiols (e.g., glutathione) compete with ARP for aldehyde binding. Address this by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.